molecular formula C8H4ClLiN2O2 B6216655 lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate CAS No. 2742659-94-3

lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate

Cat. No. B6216655
CAS RN: 2742659-94-3
M. Wt: 202.5
InChI Key:
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Description

Lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate, often referred to simply as lithium chloride (LiCl), is an inorganic compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is highly soluble in water and other polar solvents. It is used in a range of applications such as synthesis, electrochemistry, and biochemistry.

Scientific Research Applications

Lithium chloride is used in a variety of scientific research applications. It is commonly used in organic synthesis as a source of lithium ions. It is also used in electrochemistry as a supporting electrolyte, and it is used in biochemistry as a buffer. In addition, it is used in spectroscopy as a reference compound and in chromatography as a mobile phase modifier.

Mechanism of Action

Lithium chloride works by providing a source of lithium ions. These ions can then be used to catalyze reactions, modify the structure of proteins, or act as a buffer. In addition, lithium chloride can act as a ligand, binding to proteins and other molecules and altering their properties.
Biochemical and Physiological Effects
Lithium chloride has a variety of biochemical and physiological effects. In particular, it can affect the activity of enzymes, the structure of proteins, and the function of cells. It has been shown to inhibit the activity of enzymes such as the sodium-potassium ATPase, and it has been shown to alter the structure of proteins such as actin. In addition, it has been shown to affect the function of cells, such as by increasing the production of cAMP.

Advantages and Limitations for Lab Experiments

Lithium chloride has a number of advantages and limitations for lab experiments. One advantage is that it is highly soluble in water and other polar solvents, making it easy to use in a variety of experiments. In addition, it is relatively inexpensive, making it a cost-effective choice for many experiments. On the other hand, there are some limitations to its use. For example, it can be toxic in high concentrations, and it can interfere with some experiments due to its buffering capacity.

Future Directions

There are a number of possible future directions for the use of lithium chloride. One potential direction is the use of lithium chloride in drug development. Lithium chloride has been used in the development of drugs for the treatment of bipolar disorder, and it may be useful in the development of other drugs as well. Another potential direction is the use of lithium chloride in nanotechnology. Lithium chloride has been used to create nanostructures such as nanotubes and nanowires, and it may be useful in the development of other nanostructures as well. Finally, lithium chloride may be useful in the study of biological systems, as it has been shown to affect the structure and function of proteins and cells.

Synthesis Methods

Lithium chloride can be synthesized in a variety of ways. The most common method is to react lithium hydroxide with hydrochloric acid. This reaction produces lithium chloride and water:
2LiOH + 2HCl → 2lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate + H2O
Another method involves the reaction of lithium carbonate with hydrochloric acid. This reaction produces lithium chloride, carbon dioxide, and water:
2Li2CO3 + 6HCl → 4lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate + 2CO2 + 3H2O

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate involves the reaction of 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylic acid with lithium hydroxide in the presence of a suitable solvent.", "Starting Materials": [ "1-chloropyrrolo[1,2-a]pyrazine-7-carboxylic acid", "Lithium hydroxide", "Suitable solvent" ], "Reaction": [ "Dissolve 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylic acid in a suitable solvent.", "Add lithium hydroxide to the solution and stir the mixture at room temperature for several hours.", "Filter the resulting mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the lithium(1+) salt of 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylic acid." ] }

CAS RN

2742659-94-3

Molecular Formula

C8H4ClLiN2O2

Molecular Weight

202.5

Purity

95

Origin of Product

United States

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